Methyl 6-bromo-2-fluoro-3-methoxybenzoate

Catalog No.
S874149
CAS No.
1007455-28-8
M.F
C9H8BrFO3
M. Wt
263.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-bromo-2-fluoro-3-methoxybenzoate

CAS Number

1007455-28-8

Product Name

Methyl 6-bromo-2-fluoro-3-methoxybenzoate

IUPAC Name

methyl 6-bromo-2-fluoro-3-methoxybenzoate

Molecular Formula

C9H8BrFO3

Molecular Weight

263.06 g/mol

InChI

InChI=1S/C9H8BrFO3/c1-13-6-4-3-5(10)7(8(6)11)9(12)14-2/h3-4H,1-2H3

InChI Key

TWOBQNWSLXGOBW-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)Br)C(=O)OC)F

Canonical SMILES

COC1=C(C(=C(C=C1)Br)C(=O)OC)F

Methyl 6-bromo-2-fluoro-3-methoxybenzoate is an aromatic ester characterized by a methoxy group, a bromine atom, and a fluorine atom attached to a benzene ring. Its molecular formula is C9H8BrFO3C_9H_8BrFO_3 with a molecular weight of approximately 263.06 g/mol. The presence of these substituents contributes to the compound's unique polar properties, differentiating it from unsubstituted benzoate esters and potentially influencing its reactivity in various

Typical for aromatic esters, including:

  • Electrophilic Aromatic Substitution: The bromine and fluorine substituents can direct electrophiles to specific positions on the benzene ring.
  • Nucleophilic Substitution: The ester group can be hydrolyzed under basic or acidic conditions, leading to the formation of the corresponding benzoic acid.
  • Grignard Reaction: The compound can react with Grignard reagents to form new carbon-carbon bonds .

Synthesis methods for methyl 6-bromo-2-fluoro-3-methoxybenzoate typically involve multi-step organic reactions:

  • Starting Materials: The synthesis may begin with commercially available 2-fluoro-3-methoxybenzoic acid.
  • Bromination: Bromination can be performed using bromine or N-bromosuccinimide in a suitable solvent to introduce the bromine substituent at the 6-position.
  • Esterification: The final step involves esterification, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst to yield the methyl ester .

Methyl 6-bromo-2-fluoro-3-methoxybenzoate has potential applications in:

  • Pharmaceuticals: As a building block in the synthesis of biologically active compounds.
  • Material Science: In developing new materials with specific electronic or optical properties due to its unique substituent pattern.
  • Chemical Research: As a reagent in organic synthesis for creating more complex molecules .

Several compounds share structural similarities with methyl 6-bromo-2-fluoro-3-methoxybenzoate. Here is a comparison highlighting its uniqueness:

Compound NameKey FeaturesUnique Aspects
Methyl 2-bromo-6-fluoro-benzoateBromine at position 2; fluorine at position 6Different halogen positioning affects reactivity
Methyl 3-bromo-2-fluoro-benzoateBromine at position 3; fluorine at position 2Variations in substitution patterns
Methyl 4-bromo-2-fluoro-benzoateBromine at position 4; fluorine at position 2Altered electronic properties due to positioning
Methyl 2-bromo-3-methoxybenzoateMethoxy group at position 3; bromine at position 2Presence of methoxy influences solubility

Methyl 6-bromo-2-fluoro-3-methoxybenzoate stands out due to its specific combination of bromine and fluorine substituents along with a methoxy group, which may impart distinct physical and chemical properties compared to its analogs .

XLogP3

2.5

Wikipedia

Methyl 6-bromo-2-fluoro-3-methoxybenzoate

Dates

Modify: 2023-08-16

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